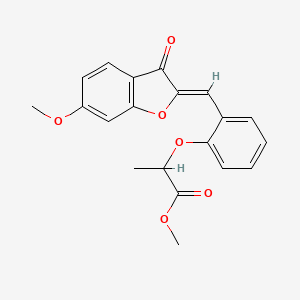

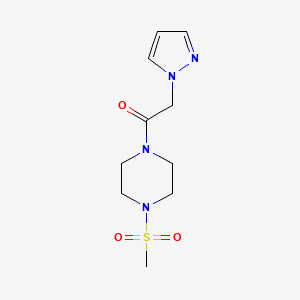

![molecular formula C19H18N4O2S B2947605 5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-23-0](/img/structure/B2947605.png)

5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline” belongs to the class of triazoloquinazolines . Triazoloquinazolines are known for their potential as therapeutic agents and have several pharmacological applications .

Synthesis Analysis

The synthesis of triazoloquinazolines involves several steps. For instance, a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compounds is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involving triazoloquinazolines are complex and involve several steps. For instance, the formation and hydrolysis of 2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines were modeled at the SMD/B3LYP/6–31+G (d) theory level .科学研究应用

Optoelectronics

Quinazoline derivatives, including “5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline”, have potential applications in optoelectronics . Optoelectronics is a field that deals with devices that convert electrical signals into photon signals and vice versa. This includes components such as LEDs, solar cells, and photodetectors.

Analyte Detection

These compounds can also be used for the detection of analytes . Analytes are substances or chemicals that are subject to analysis in an assay. The unique properties of these compounds can be leveraged to detect specific analytes in a sample.

Bioimaging

Bioimaging is another field where these compounds find application . Bioimaging involves the use of techniques and processes to create images of the human body for clinical purposes or medical science. These compounds can be used as contrast agents or tracers.

OLED Devices

[1,2,4]Triazole derivatives are considered as blue phosphorescent, TADF emitters or host materials for OLED devices . OLEDs (Organic Light Emitting Diodes) are light-emitting diodes in which the emissive electroluminescent layer is a film of organic compounds.

Fluorescence Studies

The photophysical properties of these compounds have been investigated in two solvents and in the solid state . Most of the synthesized structures show moderate to high quantum yields in solution . This makes them suitable for fluorescence studies.

Electrochemical Studies

Electrochemical investigation and DFT calculations have been performed . The results are consistent with the experimental observation . This suggests that these compounds can be used in electrochemical studies to understand their behavior in different environments.

Medicinal Importance

Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .

Fundamental Research

The quinazoline component has been explored in the context of fundamental research . This involves understanding the basic properties and behavior of these compounds, which can lead to the discovery of new applications.

未来方向

作用机制

Target of Action

Triazole compounds, which include the [1,2,4]triazolo[1,5-c]quinazoline scaffold, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazoloquinazoline derivatives are known to interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . The interaction with these targets can lead to various biological activities.

Biochemical Pathways

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to demonstrate antitumor properties , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

Given the reported antitumor properties of [1,2,4]triazolo[1,5-c]quinazoline derivatives , it is plausible that this compound could induce cell death in tumor cells or inhibit their proliferation.

属性

IUPAC Name |

5-benzylsulfanyl-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-12-20-18-14-9-16(24-2)17(25-3)10-15(14)21-19(23(18)22-12)26-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOGNYOYGSZEPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)

![1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2947528.png)

![(3R)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2947530.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)

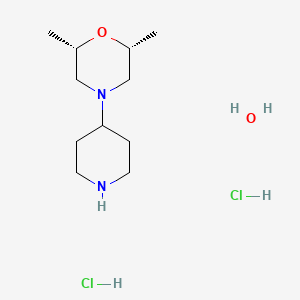

![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)